Bis(4-fluorophenyl)phenylphosphine oxide
Overview
Description
Bis(4-fluorophenyl)phenylphosphine oxide is an organophosphorus compound with the molecular formula C18H13F2OP. It is characterized by the presence of two 4-fluorophenyl groups and one phenyl group attached to a phosphine oxide moiety. This compound is known for its applications in catalysis and polymer chemistry.
Mechanism of Action
Target of Action
Bis(4-fluorophenyl)phenylphosphine oxide (BFPO) is primarily used as a catalyst for hydroformylation reactions . It is also used in the preparation of chlorine-tolerant polymers for desalination and as a crosslinking agent in the preparation of polymer electrolyte membranes for fuel cell applications .
Mode of Action
It is known to exert its flame-retardant activity by scavenging free radicals required for combustion and promoting the formation of a dense char layer . This dense char layer inhibits the penetration of heat and fuel and causes the concentrated release of gases .
Biochemical Pathways
Its role as a catalyst suggests that it may facilitate chemical reactions by providing an alternative reaction pathway with a lower activation energy .
Pharmacokinetics
Given its use in industrial applications, it is likely that its bioavailability is low .
Result of Action
The primary result of BFPO’s action is the enhancement of flame retardancy and dielectric properties of materials . It achieves this by scavenging free radicals and promoting the formation of a dense char layer .
Action Environment
The efficacy and stability of BFPO can be influenced by environmental factors. For instance, its flame-retardant activity is likely to be more pronounced in environments with high temperatures and oxygen levels . .
Biochemical Analysis
Biochemical Properties
Bis(4-fluorophenyl)phenylphosphine oxide plays a significant role in biochemical reactions, particularly as a catalyst for hydroformylation reactions. It interacts with various enzymes and proteins, facilitating the formation of bonds between carbon atoms. The compound’s phosphine oxide group is crucial for its catalytic activity, enabling it to form stable complexes with transition metals, which are essential for the catalytic process .
Cellular Effects
This compound has been shown to influence cellular processes, particularly in the context of polymer electrolyte membranes for fuel cells. It affects cell function by enhancing the stability and performance of these membranes, which are critical for efficient energy conversion. The compound’s interaction with cellular components can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The phosphine oxide group allows it to form stable complexes with transition metals, which can inhibit or activate specific enzymes. This interaction can lead to changes in gene expression and other cellular processes, contributing to its overall biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that it can maintain its catalytic activity over extended periods, although some degradation may occur under certain conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance the performance of polymer electrolyte membranes without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its catalytic activity. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, influencing metabolic flux and metabolite levels. The compound’s phosphine oxide group is essential for its role in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its overall activity and function. The compound’s ability to form stable complexes with transition metals is crucial for its transport and distribution .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications can direct the compound to particular organelles, affecting its function and activity. The phosphine oxide group plays a key role in its subcellular localization and overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-fluorophenyl)phenylphosphine oxide typically involves the reaction of phenylphosphine oxide with 4-fluorobenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphine oxide bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the phosphine oxide moiety may be further oxidized under strong oxidizing conditions.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of fluorine atoms on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Further oxidized phosphine oxides.
Substitution: Substituted derivatives where the fluorine atoms are replaced by other functional groups.
Scientific Research Applications
Bis(4-fluorophenyl)phenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in hydroformylation reactions, which are important for the synthesis of aldehydes from alkenes.
Polymer Chemistry: This compound serves as a crosslinking agent in the preparation of polymer electrolyte membranes for fuel cell applications and chlorine-tolerant polymers for desalination.
Material Science: It is utilized in the development of flame-retardant materials and dielectric properties enhancement in epoxy resins.
Biology and Medicine:
Comparison with Similar Compounds
- Bis(4-chlorophenyl)phenylphosphine oxide
- Bis(4-bromophenyl)phenylphosphine oxide
- Bis(4-methylphenyl)phenylphosphine oxide
Comparison: Bis(4-fluorophenyl)phenylphosphine oxide is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to other halogenated or alkylated derivatives. The fluorine atoms increase the compound’s stability and influence its reactivity in substitution reactions, making it particularly useful in specific catalytic and polymer applications.
Properties
IUPAC Name |
1-fluoro-4-[(4-fluorophenyl)-phenylphosphoryl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYLOGMTTMROGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202669 | |
Record name | Bis(4-fluorophenyl)phenylphosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54300-32-2 | |
Record name | Bis(4-fluorophenyl)phenylphosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54300-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-fluorophenyl)phenylphosphine oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054300322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-fluorophenyl)phenylphosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-fluorophenyl)phenylphosphine oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(4-FLUOROPHENYL)PHENYLPHOSPHINE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN9AT284A7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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